molecular formula C7H6ClNO2 B12804952 N-(4-Chlorophenyl)-N-hydroxyformamide CAS No. 57470-04-9

N-(4-Chlorophenyl)-N-hydroxyformamide

Cat. No.: B12804952
CAS No.: 57470-04-9
M. Wt: 171.58 g/mol
InChI Key: JWLJEQLSCAMXQA-UHFFFAOYSA-N
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Description

N-(4-Chlorophenyl)-N-hydroxyformamide (CAS 57470-04-9) is a chemical compound of significant interest in organic and medicinal chemistry research. With the molecular formula C7H6ClNO2 and a molecular weight of 171.58 g/mol, it serves as a versatile building block and intermediate . The core of its research value lies in the N-hydroxyformamide functional group, which is recognized as a potent metal-chelating pharmacophore . This moiety is extensively investigated for the design and synthesis of inhibitors targeting various metalloenzymes. While specific bioactivity data for this compound is limited in the public domain, the structural class is prominent in developing inhibitors for enzymes such as matrix metalloproteinases (MMPs) and histone deacetylases (HDACs) . The mechanism of action for this class of compounds typically involves the bidentate coordination of the hydroxamic acid moiety to a zinc ion (Zn²⁺) in the active site of the target metalloenzyme, thereby disrupting its activity . Furthermore, structurally analogous compounds, such as N-(2-chlorophenyl)-N-hydroxyformamide, have been documented as key synthetic intermediates in the multi-step synthesis of active pharmaceutical ingredients like the antihypertensive drug clonidine, demonstrating the utility of this chemical class in complex molecule construction . Researchers value this compound for exploring novel synthetic pathways and developing potential therapeutic agents. This product is strictly For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

CAS No.

57470-04-9

Molecular Formula

C7H6ClNO2

Molecular Weight

171.58 g/mol

IUPAC Name

N-(4-chlorophenyl)-N-hydroxyformamide

InChI

InChI=1S/C7H6ClNO2/c8-6-1-3-7(4-2-6)9(11)5-10/h1-5,11H

InChI Key

JWLJEQLSCAMXQA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N(C=O)O)Cl

Origin of Product

United States

Synthetic Methodologies and Preparative Routes for N 4 Chlorophenyl N Hydroxyformamide

Direct Formylation Approaches for N-Hydroxyformamides

The most direct route to N-(4-Chlorophenyl)-N-hydroxyformamide involves the N-formylation of N-(4-Chlorophenyl)hydroxylamine. This transformation can be achieved using various formylating agents and methodologies, each with its own set of advantages and limitations.

Amine Formylation with Formic Acid and Derivatives

The use of formic acid alone, often in the presence of a dehydrating agent or under azeotropic distillation conditions to remove water, is another common approach for formylating amines. researchgate.net For instance, refluxing an amine with formic acid in toluene (B28343) using a Dean-Stark trap can effectively drive the reaction towards the formamide (B127407) product. researchgate.net Furthermore, catalyst-free N-formylation of amines with formic acid under neat conditions has also been reported, offering a simpler and more environmentally friendly alternative. jetir.org

Table 1: Comparison of Formic Acid-Based Formylation Methods for Amines (Analogous to N-(4-Chlorophenyl)hydroxylamine formylation)

MethodReagentsSolventTemperatureTypical Reaction TimeTypical YieldsReference
Acetic Formic Anhydride (B1165640)Formic acid, Acetic anhydrideTetrahydrofuran-15°C to -5°C2 hoursHigh (e.g., 99.7% for N-formylbenzotriazole) orgsyn.org
Formic Acid with Dean-StarkFormic acidTolueneReflux4-9 hoursExcellent researchgate.net
Neat ReactionFormic acidNone60°CVariableModerate to Excellent jetir.org

This table presents data for the formylation of various amines as a proxy for the synthesis of this compound due to the lack of specific data for the target compound.

Phosphonic Anhydride-Mediated N-Formylation Strategies

Propylphosphonic anhydride (T3P®) is a versatile and mild dehydrating agent that has found extensive use in organic synthesis, including amide bond formation. core.ac.ukaragen.comresearchgate.netresearchgate.netresearchgate.netorganic-chemistry.org While its direct application for the N-formylation of N-hydroxy compounds is not explicitly detailed in the provided search results, its established efficacy in promoting condensation reactions makes it a strong candidate for the synthesis of this compound. T3P® facilitates the reaction between a carboxylic acid (formic acid in this case) and an amine (N-(4-Chlorophenyl)hydroxylamine), likely by activating the carboxylic acid to form a reactive intermediate that is then readily attacked by the hydroxylamine (B1172632). researchgate.net This method is known for its high yields, short reaction times, and the formation of water-soluble byproducts, which simplifies purification. aragen.comresearchgate.net The reaction is typically carried out in a suitable aprotic solvent, such as ethyl acetate (B1210297) or dichloromethane, often in the presence of a non-nucleophilic base like triethylamine (B128534) to neutralize the generated phosphonic acid byproducts. researchgate.net

Table 2: General Conditions for T3P®-Mediated Amide Synthesis (Applicable by analogy)

SubstrateReagentsSolventBaseTemperatureTypical YieldsReference
Aromatic AminesFormic acid, T3P®DichloromethaneTriethylamineRoom TemperatureHigh researchgate.net
Amides (to form N-formyl imides)N,N-Dimethylformamide-dimethylacetal, T3P®Ethyl Acetate-Reflux92% (for imide) aragen.com

This table showcases the general applicability of T3P® in forming amide bonds, which is analogous to the desired N-formylation of a hydroxylamine.

Microwave-Assisted N-Formylation Techniques

Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. jetir.orgnih.govtaylorfrancis.comredalyc.orgnih.govscielo.org.mx The N-formylation of amines using formic acid can be significantly enhanced by microwave irradiation. jetir.org For instance, the reaction of anilines with a mixture of formic acid and acetic anhydride over silica (B1680970) gel under microwave irradiation proceeds rapidly, demonstrating the synergistic effect of a solid support and microwave energy. jetir.org The use of microwave heating can often enable solvent-free reaction conditions, which aligns with the principles of green chemistry. nih.gov While specific conditions for the microwave-assisted synthesis of this compound are not available, the general protocols for amine formylation suggest that a mixture of N-(4-Chlorophenyl)hydroxylamine and a formylating agent, potentially adsorbed onto a solid support, could be irradiated with microwaves to achieve the desired product efficiently.

Table 3: Microwave-Assisted N-Formylation of Anilines (Analogous Data)

Formylating AgentSupport/CatalystPowerTimeYieldReference
Formic acid/Acetic anhydrideSilica gel300 WShort (not specified)High jetir.org

This table provides an example of the efficiency of microwave-assisted N-formylation of anilines.

Alternative Synthetic Pathways to this compound Precursors

The critical precursor for the synthesis of this compound is N-(4-Chlorophenyl)hydroxylamine. The most common and direct route to this precursor is the selective reduction of 4-chloronitrobenzene.

A well-established method for this reduction involves the use of hydrazine (B178648) hydrate (B1144303) as the reducing agent in the presence of a catalyst, such as Raney Nickel or other transition metal catalysts. researchgate.netgoogle.com The reaction is typically carried out in a solvent such as ethanol. This method offers good yields and selectivity for the hydroxylamine over the fully reduced aniline (B41778). The reaction progress can be monitored by techniques like thin-layer chromatography.

Another approach for the reduction of nitroarenes to hydroxylamines is the use of zinc dust in the presence of ammonium (B1175870) chloride. orgsyn.org This method has been successfully applied to the synthesis of N-phenylhydroxylamine from nitrobenzene (B124822) and could be adapted for the synthesis of its chlorinated analogue. orgsyn.org

Table 4: Synthesis of N-Arylhydroxylamines via Reduction of Nitroarenes

Starting MaterialReducing Agent/CatalystSolventTemperatureTypical YieldReference
NitrobenzeneHydrazine hydrate / Rhodium catalystNot specifiedNot specifiedNot specified orgsyn.org
4-ChloronitrobenzeneHydrazine / Cobalt complexesNot specifiedNot specifiedQuantitative (within 6h) researchgate.net
NitrobenzeneZinc / Ammonium chlorideEthanol/WaterNot specified75-85% (for N-phenylhydroxylamine) orgsyn.org
p-ChloronitrobenzeneModified Raney Nickel / HydrogenNot specified60-100°C>95% (to p-chloroaniline) google.com

This table highlights various methods for the synthesis of the key precursor, N-(4-chlorophenyl)hydroxylamine, or its close analogues.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound focuses on several key areas, including the use of safer solvents, recyclable catalysts, and energy-efficient reaction conditions.

The move towards solvent-free or "neat" reactions, as seen in some formylation methods, significantly reduces solvent waste, a major contributor to the environmental impact of chemical processes. mdpi.comjetir.orgwiley-vch.deoulu.fi When solvents are necessary, the choice of greener alternatives to traditional volatile organic compounds is encouraged.

The use of recyclable catalysts, such as heterogeneous catalysts on solid supports or magnetic nanoparticles, offers a sustainable approach to synthesis. reddit.comoulu.fi These catalysts can be easily separated from the reaction mixture and reused multiple times, reducing waste and cost. For example, the use of a recyclable hydrolyzed nanomagnetic copolymer catalyst has been demonstrated for the green synthesis of other heterocyclic compounds. reddit.com

Energy efficiency is another important aspect of green chemistry. Microwave-assisted synthesis, by directly heating the reaction mixture, can significantly reduce reaction times and energy consumption compared to conventional heating methods. jetir.orgnih.gov

The greenness of a synthetic route can be quantitatively assessed using various metrics, such as Atom Economy, E-Factor (Environmental Factor), and Reaction Mass Efficiency (RME). mdpi.comresearchgate.netwiley-vch.deoulu.fi These metrics help in comparing different synthetic strategies and identifying the most environmentally benign option.

Table 5: Application of Green Chemistry Principles in Analogous Formylation Reactions

Green PrincipleSynthetic ApproachExampleBenefitReference
Use of Safer SolventsSolvent-free reactionN-formylation of amines with formic acidReduced solvent waste jetir.org
Recyclable CatalystsHeterogeneous catalystCeric ammonium nitrate (B79036) in PEG for benzimidazole (B57391) synthesisCatalyst and solvent reusability nih.gov
Energy EfficiencyMicrowave-assisted synthesisN-formylation of amines over silica gelReduced reaction time and energy consumption jetir.org

Chemical Reactivity and Mechanistic Investigations of N 4 Chlorophenyl N Hydroxyformamide

Reaction Pathways and Transformation Mechanisms

The reactivity of N-(4-Chlorophenyl)-N-hydroxyformamide is centered around the inherent functionalities of the hydroxyformamide group and the electronic influence of the 4-chlorophenyl substituent.

Role of the Hydroxyformamide Moiety in Chemical Transformations

The hydroxyformamide moiety, -N(OH)CHO, is the primary site of chemical transformations in this compound. This group possesses both nucleophilic and electrophilic characteristics, allowing it to participate in a variety of reactions. The nitrogen atom, with its lone pair of electrons, can act as a nucleophile, while the carbonyl carbon is an electrophilic center susceptible to nucleophilic attack. The hydroxyl group attached to the nitrogen is crucial to its reactivity, influencing its acidity and participating in redox processes.

Influence of the 4-Chlorophenyl Group on Reactivity

The 4-chlorophenyl group significantly modulates the reactivity of the hydroxyformamide moiety through its electronic effects. The chlorine atom is an electron-withdrawing group via induction, which decreases the electron density on the phenyl ring and, subsequently, on the nitrogen atom of the hydroxyformamide group. This inductive effect is expected to make the N-H proton more acidic and the nitrogen atom less basic compared to an unsubstituted N-phenyl-N-hydroxyformamide.

Studies on related N-arylacrylamides have shown a correlation between the electronic nature of aryl substituents and reaction rates, with electron-withdrawing groups generally increasing reactivity towards nucleophiles. epa.gov Similarly, in the bioactivation of 2-(N-hydroxyacetamido)fluorenes, electronegative substituents were found to enhance the formation of adducts with nucleophiles like N-acetylmethionine and 2'-deoxyguanosine. rsc.org This suggests that the 4-chloro substituent in this compound likely enhances the electrophilicity of the molecule, making it more susceptible to certain nucleophilic attacks.

Rearrangement Reactions Involving the N-Hydroxyformamide Scaffold

N-hydroxyamides and their derivatives are known to undergo rearrangement reactions, with the Lossen rearrangement being a prominent example for N-hydroxycarbamates. rsc.org This type of rearrangement typically involves the conversion of a hydroxamic acid or its derivative to an isocyanate. While a study on the hydrolysis of N-hydroxycarbamates found no evidence of a Lossen-type rearrangement, nih.gov the possibility of such transformations under specific conditions for this compound cannot be entirely ruled out. The degradation of substituted phenyl N-hydroxycarbamates has been shown to proceed through different mechanisms depending on the pH and substituents, including a Smiles rearrangement for a 4-nitrophenyl N-hydroxy-N-methylcarbamate derivative. nih.govrsc.org

Acid-Base Properties and Proton Transfer Equilibria in Reaction Systems

Proton transfer is a fundamental step in many reactions involving this compound. In acidic media, protonation of the carbonyl oxygen could activate the molecule towards nucleophilic attack. In basic media, deprotonation of the hydroxyl group would generate an anion, which could then participate in subsequent reactions or rearrangements. The pH of the reaction medium will, therefore, play a critical role in determining the dominant reaction pathways by shifting the proton transfer equilibria.

Redox Behavior and Electrophilic/Nucleophilic Characteristics

The redox behavior of this compound is another key aspect of its chemical reactivity. The N-hydroxy functionality can be oxidized to a nitroxide radical. Studies on other N-hydroxy compounds have shown that electron-withdrawing substituents tend to increase the redox potential, making the compound harder to oxidize. nih.gov Therefore, the 4-chloro substituent is expected to raise the oxidation potential of this compound compared to its non-chlorinated analog.

The molecule possesses both electrophilic and nucleophilic sites.

Nucleophilic character: The nitrogen and oxygen atoms of the hydroxyformamide group have lone pairs of electrons and can act as nucleophiles.

Electrophilic character: The carbonyl carbon is an electrophilic center. The electron-withdrawing nature of the 4-chlorophenyl group enhances the electrophilicity of the aromatic ring, particularly at the positions ortho and para to the nitrogen substituent, making it susceptible to nucleophilic aromatic substitution under certain conditions.

The balance between nucleophilic and electrophilic character dictates the outcome of its reactions with various reagents.

Stability Under Varied Chemical Environments

The stability of this compound is dependent on environmental conditions such as pH and temperature.

Hydrolytic Stability: N-substituted amides can undergo hydrolysis under both acidic and basic conditions to yield the corresponding carboxylic acid and amine. For this compound, hydrolysis would likely yield formic acid and N-(4-chlorophenyl)hydroxylamine. The rate of hydrolysis is expected to be pH-dependent. Studies on related N-hydroxycarbamates have detailed their degradation kinetics in aqueous buffers, with reaction mechanisms varying from E1cB to concerted pathways depending on the pH. nih.govrsc.org The final decomposition products in these systems were reported to be carbonate, nitrogen, and ammonia. nih.govrsc.org

Thermal Stability: Information on the specific thermal decomposition of this compound is not available. However, for many organic compounds, heating can lead to decomposition. The thermal stability would be influenced by the strength of the bonds within the molecule. The presence of the relatively weak N-O bond suggests that this might be a point of initial cleavage upon heating.

Below is an interactive table summarizing the expected reactivity of this compound.

PropertyExpected Behavior of this compoundRationale Based on Related Compounds
Reactivity of Hydroxyformamide Moiety Primary site of chemical transformations.The -N(OH)CHO group is inherently reactive due to the presence of lone pairs and an electrophilic carbonyl carbon.
Influence of 4-Chlorophenyl Group Increases electrophilicity and acidity.Electron-withdrawing nature of the chloro group enhances reactivity towards nucleophiles, as seen in related N-aryl compounds. epa.govrsc.org
Rearrangement Reactions Possible under certain conditions (e.g., Lossen- or Smiles-type).Observed in related N-hydroxycarbamates, though not always the dominant pathway. rsc.orgnih.govnih.govrsc.org
Acid-Base Properties The N-OH proton is expected to be acidic.Electron-withdrawing groups increase the acidity of the N-H proton in related anilines. organicchemistrydata.org
Redox Behavior Can be oxidized to a nitroxide radical; oxidation potential is likely increased by the chloro group.Electron-withdrawing substituents increase the redox potential in other N-hydroxy compounds. nih.gov
Stability Susceptible to hydrolysis under acidic and basic conditions. Thermal stability is likely limited by the weak N-O bond.Degradation of related N-hydroxycarbamates is pH-dependent. nih.govrsc.org

Structural Elucidation and Spectroscopic Characterization Beyond Basic Identification

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for determining the structure of organic molecules in solution. While standard ¹H and ¹³C NMR would confirm the basic connectivity of N-(4-Chlorophenyl)-N-hydroxyformamide, advanced NMR experiments would offer deeper insights.

The this compound molecule possesses conformational flexibility, particularly around the N-C(aryl) and N-C(formyl) bonds. The presence of the hydroxyl group on the nitrogen atom introduces the possibility of different rotamers. Advanced NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) would be instrumental in determining the through-space proximity of protons, thereby revealing the preferred conformation in solution. For instance, correlations between the formyl proton and the protons on the chlorophenyl ring would indicate a specific spatial arrangement. The choice of solvent would also be expected to influence these conformational preferences due to varying hydrogen bonding interactions.

Expected ¹H NMR Chemical Shifts for this compound

ProtonExpected Chemical Shift (ppm)Multiplicity
OH9.0 - 11.0broad singlet
CHO8.0 - 8.5singlet
Aromatic H (ortho to N)7.5 - 7.8doublet
Aromatic H (meta to N)7.3 - 7.5doublet

Note: These are estimated values and can vary based on solvent and experimental conditions.

Dynamic NMR (DNMR) spectroscopy is a powerful tool for studying the rates of chemical exchange processes. In this compound, restricted rotation around the N-C(formyl) bond due to its partial double bond character could lead to the existence of E/Z isomers. At room temperature, these isomers might interconvert at a rate that is slow on the NMR timescale, resulting in separate signals for each isomer. As the temperature is increased, the rate of interconversion would increase, leading to coalescence of the signals and eventually a time-averaged spectrum at higher temperatures. By analyzing the line shapes of the signals at different temperatures, the energy barrier for this rotational process could be calculated.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

The IR spectrum of this compound would be expected to show characteristic absorption bands for the O-H, N-H (if in tautomeric form), C=O, and C-Cl functional groups. The position and shape of the O-H stretching band would be indicative of the extent of hydrogen bonding. Raman spectroscopy, being particularly sensitive to non-polar bonds, would be useful for observing the vibrations of the aromatic ring and the C-Cl bond. A comparison of the IR and Raman spectra can provide a more complete picture of the vibrational modes of the molecule.

Expected Vibrational Frequencies for this compound

Functional GroupExpected IR Frequency (cm⁻¹)Expected Raman Frequency (cm⁻¹)
O-H stretch3200 - 3600 (broad)Weak
C=O stretch1650 - 17001650 - 1700
Aromatic C=C stretch1450 - 16001450 - 1600
C-N stretch1200 - 13501200 - 1350
C-Cl stretch700 - 850700 - 850

Note: These are general ranges and can be influenced by the molecular environment.

Mass Spectrometry (MS) for Fragmentation Pathway Analysis

Mass spectrometry is a destructive technique that provides information about the mass-to-charge ratio of a molecule and its fragments. In the mass spectrum of this compound, the molecular ion peak [M]⁺ would be expected at m/z 171, with a characteristic isotopic pattern due to the presence of the chlorine atom (³⁵Cl and ³⁷Cl in a roughly 3:1 ratio).

The fragmentation of this compound under electron ionization (EI) would likely proceed through several pathways. Common fragmentation patterns for carbonyl compounds and aromatic amines would be anticipated. semanticscholar.org For instance, loss of the formyl group (•CHO) or the hydroxyl group (•OH) could occur. Cleavage of the N-N bond in a related compound, N-benzoyl-N-phenylhydroxylamine, has been observed. chemicalbook.com A detailed analysis of the fragment ions would help to confirm the structure of the molecule.

Potential Mass Spectrometry Fragments for this compound

m/zPossible Fragment
171/173[M]⁺
154/156[M - OH]⁺
142/144[M - CHO]⁺
127/129[ClC₆H₄N]⁺
111/113[ClC₆H₄]⁺

Note: The presence and relative abundance of these fragments would depend on the ionization method and energy.

X-ray Crystallography for Solid-State Structural Determination

While no published crystal structure for this compound is currently available, X-ray crystallography remains the definitive method for determining the three-dimensional arrangement of atoms in the solid state. Obtaining a suitable single crystal would be the first and often most challenging step. Analysis of related hydroxamic acid crystal structures reveals common packing motifs. semanticscholar.org

A successful crystallographic analysis would provide precise bond lengths, bond angles, and torsion angles, confirming the molecular geometry. It would also reveal the conformation adopted by the molecule in the crystalline state.

Intramolecular Hydrogen Bonding Networks

The conformational rigidity and electronic properties of this compound are significantly influenced by the potential for intramolecular hydrogen bonding. Theoretical and experimental studies on analogous N-arylhydroxamic acids and related amide structures provide a framework for understanding the hydrogen bonding networks within this specific molecule. The presence of both a hydrogen bond donor (the hydroxyl group, O-H) and a hydrogen bond acceptor (the carbonyl oxygen, C=O) in proximity allows for the formation of a stable pseudo-six-membered ring.

Spectroscopic techniques are pivotal in elucidating the presence and strength of these intramolecular hydrogen bonds. In Infrared (IR) spectroscopy, the O-H stretching frequency is a key indicator. In a non-hydrogen-bonded (free) hydroxyl group, this stretch typically appears as a sharp band at higher wavenumbers. However, the formation of an intramolecular hydrogen bond causes a characteristic shift to lower wavenumbers (a red shift) and a broadening of the absorption band. This is due to the weakening of the O-H bond as the hydrogen is attracted to the carbonyl oxygen.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, also provides compelling evidence. The chemical shift of the hydroxyl proton is highly sensitive to its electronic environment. When involved in an intramolecular hydrogen bond, the proton becomes deshielded, resulting in a downfield shift to a higher ppm value compared to a free hydroxyl proton. The magnitude of this shift can be correlated with the strength of the hydrogen bond.

While a dedicated crystallographic or detailed spectroscopic study solely on this compound's intramolecular hydrogen bonding is not extensively reported in publicly accessible literature, the expected spectroscopic and structural parameters can be inferred from established data on analogous molecules. The formation of a planar, six-membered ring stabilized by an O-H···O=C intramolecular hydrogen bond is the most stable predicted conformation.

Below are tables representing the kind of data that would be generated from detailed spectroscopic and structural analysis to confirm and characterize the intramolecular hydrogen bonding network in this compound.

Table 1: Predicted Spectroscopic Data for Intramolecular Hydrogen Bonding

Spectroscopic TechniqueKey ParameterExpected Observation for this compoundRationale
Infrared (IR) Spectroscopy O-H Stretching Frequency (ν(O-H))Broad band at 3200-2800 cm⁻¹Shift to lower wavenumber from the typical free O-H region (~3600 cm⁻¹) indicates involvement in a hydrogen bond.
C=O Stretching Frequency (ν(C=O))~1650-1630 cm⁻¹A slight red shift from a typical unconjugated formyl C=O (~1680 cm⁻¹) due to electron delocalization within the pseudo-ring.
¹H NMR Spectroscopy Hydroxyl Proton Chemical Shift (δ(OH))> 10 ppmSignificant downfield shift indicates a strongly deshielded proton, characteristic of intramolecular hydrogen bonding.

Table 2: Hypothetical Structural Data from X-ray Crystallography

Structural ParameterAtom Pair/GroupPredicted ValueSignificance
Bond Length O-H~1.0 ÅElongated compared to a non-bonded O-H due to the hydrogen bond interaction.
H···O (carbonyl)~1.6 - 1.8 ÅShort distance is indicative of a strong hydrogen bond.
O···O~2.6 - 2.7 ÅThe distance between the hydroxyl oxygen and carbonyl oxygen is significantly less than the sum of their van der Waals radii.
Bond Angle O-H···O> 150°A near-linear arrangement is characteristic of a strong and stable hydrogen bond.
Dihedral Angle C-N-C=O~0° or ~180°Indicates planarity of the hydroxamic acid moiety, enforced by the hydrogen bond.

The establishment of this intramolecular hydrogen bonding network is a critical determinant of the molecule's preferred conformation, influencing its chemical reactivity and potential biological interactions by locking the molecule into a more rigid and planar structure.

Computational and Theoretical Chemistry Investigations of N 4 Chlorophenyl N Hydroxyformamide

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule. These methods, particularly those based on Density Functional Theory (DFT), allow for the detailed analysis of molecular orbitals and charge distribution, which are key to predicting chemical reactivity. researchgate.net For these calculations, a common approach involves optimizing the molecular geometry using a functional like B3LYP with a basis set such as 6-311++G(d,p). acu.edu.inresearchgate.net

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic properties and reactivity. researchgate.net The HOMO acts as the primary electron donor, while the LUMO is the primary electron acceptor. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing molecular stability and reactivity. irjweb.com A smaller energy gap indicates that less energy is required to excite an electron, suggesting higher chemical reactivity and the potential for charge transfer within the molecule. ymerdigital.comnih.gov

For N-(4-Chlorophenyl)-N-hydroxyformamide, the HOMO is expected to be localized over the electron-rich regions, such as the phenyl ring and the oxygen atoms, while the LUMO would be distributed over areas that can accept electron density. The energy gap determines the molecule's kinetic stability and its susceptibility to chemical reactions. researchgate.net

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the three-dimensional charge distribution of a molecule and predicting its reactive sites. uni-muenchen.deproteopedia.org The MEP map illustrates the electrostatic potential on the molecule's surface using a color spectrum. researchgate.net Typically, red or yellow areas indicate regions of negative potential, which are rich in electrons and susceptible to electrophilic attack. acu.edu.inresearchgate.net Conversely, blue areas represent regions of positive potential, which are electron-deficient and prone to nucleophilic attack. acu.edu.inresearchgate.net

In this compound, the MEP map would likely show negative potential around the oxygen atoms of the formamide (B127407) and hydroxyl groups, as well as the chlorine atom, making these sites targets for electrophiles. nih.gov The hydrogen atoms, particularly the one attached to the hydroxyl group, would exhibit a positive potential, marking them as sites for nucleophilic interaction. nih.gov

Density Functional Theory (DFT) Applications in Predicting Chemical Properties and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. irjweb.com By calculating the electron density, DFT can accurately predict various chemical descriptors that quantify a molecule's reactivity. researchgate.net These descriptors are derived from the HOMO and LUMO energy values. ymerdigital.com

Global Reactivity Descriptors:

Ionization Potential (I): The energy required to remove an electron (I ≈ -EHOMO).

Electron Affinity (A): The energy released when an electron is added (A ≈ -ELUMO).

Electronegativity (χ): The power of an atom to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η): A measure of resistance to charge transfer (η = (I - A) / 2). A high value suggests high stability. irjweb.com

Chemical Softness (S): The reciprocal of hardness, indicating how easily a molecule will undergo a chemical reaction (S = 1 / 2η).

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons (ω = χ² / 2η).

These parameters provide a quantitative framework for comparing the reactivity of different molecules and understanding their chemical behavior. ymerdigital.com

Table 1: Illustrative Global Reactivity Descriptors for a Molecule Calculated via DFT. The values are conceptual and demonstrate the type of data generated.
ParameterFormulaTypical Interpretation
EHOMO-Electron-donating ability
ELUMO-Electron-accepting ability
Energy Gap (ΔE)ELUMO - EHOMOChemical reactivity and stability
Ionization Potential (I)-EHOMOEnergy to remove an electron
Electron Affinity (A)-ELUMOEnergy released upon gaining an electron
Electronegativity (χ)(I + A) / 2Ability to attract electrons
Chemical Hardness (η)(I - A) / 2Resistance to change in electron distribution
Chemical Softness (S)1 / (2η)Propensity to undergo chemical change
Electrophilicity Index (ω)χ² / (2η)Propensity to accept electrons

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For this compound, MD simulations can reveal its conformational flexibility, identify its most stable structures (conformers), and analyze how it interacts with solvent molecules.

The simulation would model the molecule within a box of solvent (e.g., water) and calculate the trajectories of atoms based on classical mechanics. This approach allows for the exploration of the molecule's potential energy surface, revealing the rotational freedom around its single bonds. Key insights would include the preferred orientation of the chlorophenyl ring relative to the N-hydroxyformamide group and the dynamics of potential intramolecular hydrogen bonds. Understanding these solvent effects is crucial as they can significantly influence the molecule's stability and reactivity in a solution.

Reaction Mechanism Elucidation via Computational Transition State Search

Computational chemistry provides powerful tools for investigating the mechanisms of chemical reactions. researchgate.net By using methods like DFT, researchers can map the potential energy surface of a reaction and identify the transition state—the highest energy point along the reaction pathway. chemrxiv.orgnih.gov

For a molecule like this compound, a transition state search could elucidate its thermal decomposition or its role in a synthetic pathway. nih.gov For instance, a proposed decomposition mechanism might involve a six-membered ring transition state, a common pathway for similar compounds. nih.gov The calculation would determine the activation energy (the energy barrier that must be overcome for the reaction to occur), providing critical kinetic data. This information is invaluable for understanding the stability of the compound and predicting its chemical transformations under various conditions. chemrxiv.org

Synthesis and Characterization of N 4 Chlorophenyl N Hydroxyformamide Derivatives and Analogues

Design Principles for Structural Modification and Derivatization

The structural modification of N-(4-Chlorophenyl)-N-hydroxyformamide is guided by established principles of medicinal chemistry, aiming to modulate its biological activity, selectivity, and pharmacokinetic profile. Key strategies involve alterations to the chlorophenyl ring, the N-hydroxyformamide moiety, and the introduction of diverse substituents.

Varying the Halogen: Substitution of the chlorine atom with other halogens (e.g., fluorine, bromine) can fine-tune the lipophilicity and electronic nature of the aromatic ring.

Positional Isomerism: Moving the chloro group to the ortho- or meta-positions can significantly impact the molecule's interaction with biological targets due to altered steric and electronic profiles.

Introduction of Other Substituents: The addition of electron-donating or electron-withdrawing groups to the phenyl ring can modulate the reactivity of the N-hydroxyformamide group. For instance, introducing a methoxy (B1213986) group could enhance electron density, while a nitro group would withdraw it. researchgate.net

Derivatization of the N-Hydroxyformamide Moiety: The N-hydroxyformamide group is often a key pharmacophore. Modifications here are approached with caution to retain essential binding interactions.

N-Alkylation/Arylation: Introduction of alkyl or aryl groups on the nitrogen atom can influence the compound's steric bulk and lipophilicity.

Hydroxamic Acid Isosteres: Replacement of the hydroxamic acid with bioisosteric groups can lead to analogues with improved stability or altered target engagement.

Introduction of Spacer and Linker Moieties: To explore new binding pockets or improve pharmacokinetic properties, derivatives can be designed by introducing flexible or rigid linkers attached to the core structure.

The following table summarizes key design principles and their intended effects:

Table 1: Design Principles for Derivatization of this compound

Modification SiteStructural ChangeRationale/Anticipated Effect
Chlorophenyl Ring Substitution of Chlorine (e.g., with F, Br)Modulate lipophilicity and electronic properties
Positional Isomerism of ChlorineAlter steric hindrance and electronic distribution
Introduction of Electron-Donating GroupsIncrease electron density on the ring
Introduction of Electron-Withdrawing GroupsDecrease electron density on the ring
N-Hydroxyformamide N-Alkylation/ArylationIncrease steric bulk and lipophilicity
Bioisosteric ReplacementImprove metabolic stability and target binding

Synthetic Methodologies for N-Substituted and Ring-Substituted Analogues

The synthesis of N-substituted and ring-substituted analogues of this compound employs a variety of organic synthesis techniques. The choice of method often depends on the desired substitution pattern.

Synthesis of Ring-Substituted Analogues: The preparation of analogues with substituents on the phenyl ring typically starts with a suitably substituted chlorobenzene (B131634) or aniline (B41778) derivative. A common route involves the reduction of a nitro-substituted chlorobenzene to the corresponding aniline, which can then be further functionalized. wikipedia.org For example, 4-chloro-2-fluoronitrobenzene (B1582716) can be synthesized from 3-chloroaniline (B41212) through a sequence of acetylation, nitration, deprotection, and a Schiemann reaction. researchgate.net

Synthesis of N-Substituted Analogues: A novel and efficient method for the synthesis of N-substituted hydroxamic acids involves the reaction of N-substituted succinimides with hydroxylamine (B1172632). mdpi.combeilstein-archives.org This two-step approach first involves the synthesis of an N-substituted succinimide (B58015) from the corresponding amine and succinic anhydride (B1165640), followed by ring-opening with hydroxylamine to yield the desired N-substituted N-hydroxybutanamide derivative. nih.gov While this method produces butanamide derivatives, the principle can be adapted for formamide (B127407) analogues.

A general synthetic scheme for N-substituted hydroxamic acids is presented below:

Step 1: Synthesis of N-substituted succinimide: An appropriate amine (R-NH₂) is reacted with succinic anhydride to form the corresponding N-substituted succinimide. mdpi.com

Step 2: Ring opening with hydroxylamine: The N-substituted succinimide is then treated with an aqueous solution of hydroxylamine to yield the N-substituted hydroxamic acid. beilstein-archives.orgnih.gov

The following table outlines representative synthetic methods:

Table 2: Synthetic Methodologies for this compound Analogues

Analogue TypeStarting MaterialKey Reaction(s)
Ring-Substituted Substituted ChlorobenzeneNitration, Reduction to aniline
Substituted AnilineDiazotization, Sandmeyer reaction
N-Substituted N-(4-Chlorophenyl)amineReaction with succinic anhydride, then hydroxylamine

Preparation of Heterocyclic Scaffolds Incorporating the N-(4-Chlorophenyl) Moiety

The incorporation of the N-(4-chlorophenyl) moiety into various heterocyclic scaffolds is a promising strategy for developing novel derivatives with diverse biological activities. The synthesis of these compounds often starts from 4-chloroaniline (B138754) or a related precursor.

Several methods can be employed to construct these heterocyclic systems:

Three-Component Reactions: A one-pot, three-component synthesis of substituted meta-hetarylanilines has been developed using heterocycle-substituted 1,3-diketones. beilstein-journals.org

Cyclization Reactions: The treatment of 3-halo alcohols, thiols, or amines with a base can lead to the formation of four-membered heterocyclic rings, although yields can be variable. ijirset.com

From Diazonium Salts: 4-Chlorobenzenediazonium chloride, prepared from 4-chloroaniline, can be used in reactions with electron-deficient olefins to introduce the 4-chlorophenyl group. orgsyn.org

Examples of heterocyclic scaffolds that can incorporate the N-(4-chlorophenyl) moiety include:

Pyrrolidines: N-substituted 3-(4-hydroxyphenyl)pyrrolidines have been synthesized as selective antagonists for certain receptor subtypes. nih.gov

Piperidines: N-substituted 4-(4-hydroxyphenyl)piperidines are another class of compounds with significant biological activity. nih.gov

The following table provides examples of heterocyclic scaffolds and their general synthetic approaches:

Table 3: Preparation of Heterocyclic Scaffolds

Heterocyclic ScaffoldStarting MaterialGeneral Synthetic Approach
meta-Hetarylanilines 4-Chloroaniline, 1,3-diketone, AmineThree-component benzannulation beilstein-journals.org
Thietanes 3-Halo-alcohol with a sulfur nucleophileBase-catalyzed cyclization ijirset.com
Pyrrolidines Precursors leading to cyclizationMulti-step synthesis involving cyclization nih.gov
Piperidines Precursors leading to cyclizationMulti-step synthesis involving cyclization nih.gov

Structural and Electronic Impact of Derivatization on Reactivity

The derivatization of this compound has a profound impact on its structural and electronic properties, which in turn dictates its reactivity.

Electronic Effects of Substituents: The nature and position of substituents on the phenyl ring significantly alter the electronic environment of the molecule.

Inductive and Resonance Effects: Substituents exert both inductive (field) and resonance effects. The electrical effect of an ortho substituent is generally larger than that of a para substituent. researchgate.net

Electron-Donating vs. Electron-Withdrawing Groups: Electron-donating groups (e.g., -OCH₃) increase the electron density on the aromatic ring and can enhance the nucleophilicity of the hydroxamic acid nitrogen. Conversely, electron-withdrawing groups (e.g., -NO₂) decrease electron density, making the aryl ring more electrophilic. researchgate.net

Structural Effects on Reactivity:

Steric Hindrance: Bulky substituents can sterically hinder the approach of reactants to the reactive centers of the molecule, thereby decreasing reaction rates.

Conformational Changes: Derivatization can lead to changes in the preferred conformation of the molecule, which can affect its ability to bind to target proteins. For instance, in hydroxamic acids, both Z and E stereoisomers can exist, with their stability influenced by intramolecular and intermolecular hydrogen bonding. mdpi.com

The introduction of substituents can shift the first oxidation and reduction potentials of the molecule, which is a direct reflection of changes in the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), respectively. researchgate.net

The following table summarizes the impact of different types of substituents on the properties of the parent compound:

Table 4: Impact of Derivatization on Molecular Properties

Type of DerivatizationImpact on Electronic PropertiesImpact on Reactivity
Electron-Donating Group on Ring Increases electron density on the ringMay increase nucleophilicity of heteroatoms
Electron-Withdrawing Group on Ring Decreases electron density on the ringMay increase susceptibility to nucleophilic attack
Bulky N-Substituent Minimal change to ring electronicsIntroduces steric hindrance around the N-atom
Incorporation into Rigid Heterocycle Constrains torsional anglesMay pre-organize the molecule for binding

Applications of N 4 Chlorophenyl N Hydroxyformamide in Advanced Organic Synthesis

N-(4-Chlorophenyl)-N-hydroxyformamide as a Versatile Synthetic Intermediate

This compound possesses two key functional groups that suggest its potential as a versatile synthetic intermediate: the N-hydroxyformamide moiety and the 4-chlorophenyl group. The N-hydroxyformamide group is a derivative of hydroxylamine (B1172632) and can be involved in a variety of transformations. For instance, the hydroxyl group can be acylated, alkylated, or sulfonylated, which would modify the electronic properties and reactivity of the molecule. The formyl group could potentially be hydrolyzed to reveal the N-hydroxyamino functionality.

The 4-chlorophenyl group, an electron-withdrawing aromatic system, can influence the reactivity of the N-hydroxyformamide portion. The chlorine atom itself can be a site for nucleophilic aromatic substitution under specific conditions or can be involved in cross-coupling reactions, although these are generally challenging for aryl chlorides compared to bromides or iodides. The aromatic ring can also undergo electrophilic substitution, with the N-hydroxyformamide group directing the position of incoming electrophiles.

The true versatility of a synthetic intermediate is demonstrated through its successful application in a range of different reaction types to yield diverse molecular architectures. However, specific, documented examples of this compound serving as a key intermediate in the synthesis of a broad spectrum of compounds are not prominently featured in the scientific literature.

Utility in the Construction of Formamide-Containing Scaffolds

The formamide (B127407) substructure is an important feature in many biologically active molecules and natural products. This compound inherently contains a formamide group, suggesting its potential as a building block for more complex formamide-containing scaffolds. In principle, this compound could be utilized in reactions that build upon its existing framework while retaining the formamide moiety.

For example, if the hydroxyl group were to be transformed into a leaving group, intramolecular reactions could potentially lead to the formation of heterocyclic systems that incorporate the formamide structure. However, the specific utility of this compound in the deliberate construction of such scaffolds has not been a significant focus of published research. The stability of the formamide group under various reaction conditions would be a critical factor in its successful application for this purpose.

Precursor for the Synthesis of Complex Organic Molecules

The potential of this compound as a precursor for complex organic molecules lies in the reactivity of its functional groups. The N-hydroxyformamide moiety is particularly interesting. For instance, N-hydroxyamides can undergo Lossen-type rearrangements under certain conditions to yield isocyanates, which are themselves highly valuable intermediates for the synthesis of ureas, carbamates, and other nitrogen-containing compounds.

The general transformation of N-hydroxyamides to other functional groups is a known strategy in organic synthesis. The 4-chlorophenyl group would be carried through these transformations, imparting its specific electronic and steric properties to the resulting complex molecules. While the potential exists, the scientific literature does not provide widespread examples of this compound being used as the starting material for the multi-step synthesis of complex, well-defined organic molecules.

Role in Multi-Component Reactions and Cascade Transformations

Multi-component reactions (MCRs) and cascade transformations are highly efficient methods in modern organic synthesis for the construction of complex molecules from simple starting materials in a single operation. The suitability of a compound to participate in such reactions depends on its ability to generate reactive intermediates that can engage in sequential bond-forming events.

The N-hydroxyformamide functionality could, in principle, be a participant in MCRs. For example, it might act as a nucleophile or, upon modification, as an electrophile. However, a review of the literature on common MCRs (such as the Ugi, Passerini, Biginelli, and Mannich reactions) does not indicate that this compound is a commonly employed substrate. nih.govnih.gov

Similarly, for cascade reactions, a molecule must possess the appropriate arrangement of functional groups to trigger a sequence of intramolecular reactions. While one could theoretically design a substrate based on this compound that could undergo a planned cascade, there is no significant body of research demonstrating its practical application in this area. The development of novel cascade reactions often requires extensive investigation into the reactivity of the starting materials, and such studies focusing on this compound are not currently prevalent.

Q & A

Basic: What are the common synthetic routes for N-(4-Chlorophenyl)-N-hydroxyformamide, and how are the products characterized?

Methodological Answer:
The synthesis typically involves condensation of 4-chloroaniline with formylating agents (e.g., formic acid or activated formamide derivatives) under basic or acidic conditions. For example, analogous compounds like N-(4-methoxyphenyl)formamide are synthesized via reactions with thiourea and KOH catalysis . Characterization employs:

  • NMR Spectroscopy : 1H/13C NMR to confirm formamide proton (-NH-O-) and aromatic substitution patterns.
  • Mass Spectrometry (HRMS) : To verify molecular ion peaks and isotopic patterns.
  • X-ray Crystallography : For definitive structural confirmation (e.g., SHELXL refinement) .

Advanced: What challenges arise in achieving regioselective formylation of N-(4-Chlorophenyl) precursors, and how can reaction conditions be optimized?

Methodological Answer:
Regioselectivity challenges include competing N- vs. O-formylation and side reactions due to the electron-withdrawing 4-chloro substituent. Optimization strategies:

  • Catalytic Systems : Use of Lewis acids (e.g., ZnCl₂) to direct formylation to the amine group.
  • Protecting Groups : Temporary protection of the hydroxyl group to prevent undesired O-formylation.
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the amine .

Basic: Which spectroscopic techniques are essential for confirming the structure of this compound?

Methodological Answer:
Key techniques include:

  • 1H NMR : Peaks at δ 8.2–8.5 ppm (formamide -NH-O-) and δ 7.3–7.6 ppm (aromatic protons).
  • 13C NMR : Carbonyl signal at ~160–165 ppm.
  • IR Spectroscopy : Stretching bands at ~1650 cm⁻¹ (C=O) and ~3200 cm⁻¹ (N-H).
  • X-ray Diffraction : Resolves bond lengths and angles (e.g., C-Cl distance ~1.74 Å) .

Advanced: How can X-ray crystallography resolve ambiguities in the molecular structure of this compound derivatives?

Methodological Answer:
Ambiguities (e.g., disorder, twinning) are addressed via:

  • SHELX Suite : SHELXL refines structures using high-resolution data; SHELXD solves phases for twinned crystals .
  • Hydrogen Bond Analysis : Intramolecular interactions (e.g., C-H⋯O) stabilize conformation, aiding model building .
  • Data Quality : High-resolution (<1.0 Å) datasets reduce noise, improving R-factors (<0.05) .

Basic: What biological screening approaches are used to evaluate the activity of N-hydroxyformamide derivatives?

Methodological Answer:

  • Enzymatic Assays : Test metalloproteinase inhibition (e.g., MMP-2/9) using fluorogenic substrates .
  • Antimicrobial Screening : Disk diffusion or microdilution assays against bacterial/fungal strains .
  • Cytotoxicity Tests : MTT assays on cell lines (e.g., HeLa) to assess IC₅₀ values .

Advanced: How do electronic effects of substituents influence the reactivity of this compound in nucleophilic reactions?

Methodological Answer:
The 4-chloro group exerts strong electron-withdrawing effects:

  • Electrophilicity Enhancement : Increases susceptibility to nucleophilic attack at the carbonyl carbon.
  • Resonance Effects : Stabilize transition states in SNAr reactions (e.g., substitution at the para position).
  • Steric Considerations : Bulky substituents on the phenyl ring hinder access to reactive sites, requiring tailored catalysts (e.g., Pd/C for cross-coupling) .

Basic: What are the common impurities in this compound synthesis, and how are they identified?

Methodological Answer:
Typical impurities include:

  • Unreacted Aniline : Detected via TLC (Rf ~0.5 in ethyl acetate/hexane).
  • O-Formylation Byproducts : Identified by distinct NMR peaks (δ 9.8–10.2 ppm for aldehyde protons).
  • Chlorinated Side Products : GC-MS or HPLC (retention time shifts) .

Advanced: How can computational methods predict the stability and reactivity of this compound?

Methodological Answer:

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict bond dissociation energies (e.g., N-O bond ~250 kJ/mol).
  • Molecular Dynamics : Simulate solvation effects in DMSO/water mixtures.
  • Docking Studies : Model interactions with enzyme active sites (e.g., MMP-9) using AutoDock Vina .

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